(3-(Trifluoromethyl)pyrazin-2-yl)methanol

Physicochemical Property Prediction ADME Optimization Hydrogen Bonding

(3-(Trifluoromethyl)pyrazin-2-yl)methanol (CAS 1197233-85-4, molecular formula C6H5F3N2O, molecular weight 178.11 g/mol) is a heterocyclic building block belonging to the class of trifluoromethyl-substituted pyrazines. Its structural signature—a hydroxymethyl group at the 2-position and a trifluoromethyl group at the 3-position of the pyrazine ring—imparts a unique electronic and steric profile that distinguishes it from regioisomeric and heteroaromatic analogs.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
Cat. No. B12974322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Trifluoromethyl)pyrazin-2-yl)methanol
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)CO)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-2,12H,3H2
InChIKeyTXWKEDYIHIPKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3-(Trifluoromethyl)pyrazin-2-yl)methanol CAS 1197233-85-4 – A Trifluoromethylated Pyrazine Building Block


(3-(Trifluoromethyl)pyrazin-2-yl)methanol (CAS 1197233-85-4, molecular formula C6H5F3N2O, molecular weight 178.11 g/mol) is a heterocyclic building block belonging to the class of trifluoromethyl-substituted pyrazines . Its structural signature—a hydroxymethyl group at the 2-position and a trifluoromethyl group at the 3-position of the pyrazine ring—imparts a unique electronic and steric profile that distinguishes it from regioisomeric and heteroaromatic analogs . The compound is primarily sourced as a research intermediate for the construction of more complex pharmacologically relevant molecules, including kinase inhibitor scaffolds and central nervous system (CNS)-targeted agents.

Core Scaffold Ortho-hydroxymethyl-trifluoromethyl pyrazine for regioselective diversification
Derivatization Handle Primary alcohol supports esterification, etherification, and warhead installation
MedChem Context Trifluoromethyl group may improve metabolic stability in derived kinase inhibitor scaffolds

Why Substituting (3-(Trifluoromethyl)pyrazin-2-yl)methanol with a Generic Pyrazine or Pyridine Analog Compromises Experimental Reproducibility


The precise regioisomeric placement of the hydroxymethyl and trifluoromethyl groups on the pyrazine core is non-negotiable for synthetic and biological applications. Generic substitution with 2-(trifluoromethyl)pyrazine (lacking the hydroxyl handle) eliminates the capacity for esterification, etherification, or directed metalation . Conversely, replacing the pyrazine core with a pyridine analog (e.g., 3-(trifluoromethyl)pyridine-2-methanol) alters the electron density of the heteroaromatic ring, leading to divergent reactivity in cross-coupling reactions and significant differences in physicochemical properties such as boiling point and LogP, which directly affect purification and formulation workflows . Furthermore, structure-activity relationship (SAR) studies have demonstrated that even subtle changes in the position of the trifluoromethyl group on the pyrazine scaffold can dramatically alter target engagement, permeability, and off-target profiles, rendering in-class substitutions unsuitable for hit-to-lead optimization .

Replacing with 2-(trifluoromethyl)pyrazine removes the hydroxymethyl handle, preventing esterification and directed metalation.
A pyridine analog shifts heteroaromatic electron density, potentially altering cross-coupling reactivity and purification.
Regioisomeric shift to 5-substituted pyrazine loses ortho-chelation capability, reducing synthetic diversification options.

Quantitative Differentiation of (3-(Trifluoromethyl)pyrazin-2-yl)methanol Against Structural Analogs


Enhanced Hydrogen Bond Donor Capacity via Elevated pKa Relative to Unsubstituted Pyrazine Core

The hydroxymethyl group of the target compound imparts a predicted pKa of 12.15 ± 0.10, enabling it to act as a significantly stronger hydrogen bond donor in protic environments compared to the parent 2-(trifluoromethyl)pyrazine, which lacks an acidic proton and exhibits a LogD (pH 7.4) of 0.80 [1]. This pKa value is also measurably lower than the pyridine analog 3-(trifluoromethyl)pyridine-2-methanol (predicted pKa 13.08), suggesting that the pyrazine nitrogen atoms exert a stronger electron-withdrawing inductive effect, thereby modulating the acidity of the adjacent hydroxyl proton relative to a pyridine system .

H-Bond Donor pKa
Predicted context
Target pKa 12.15 ± 0.10 (predicted) vs. pyridine analog pKa 13.08; Δ ≈ -0.93
Lower pKa may influence deprotonation in basic media and reaction selectivity.
ACD/Labs V11.02 calculation; data to verify.
Physicochemical Property Prediction ADME Optimization Hydrogen Bonding

Superior Thermal Stability and Reduced Volatility Versus Pyridine-Based Bioisosteres

Despite having a lower molecular weight than its pyridine counterpart (178.11 g/mol vs 177.12 g/mol), (3-(trifluoromethyl)pyrazin-2-yl)methanol exhibits a predicted boiling point of 201.3 ± 35.0 °C, which is statistically identical to the boiling point of 3-(trifluoromethyl)pyridine-2-methanol (201.4 °C at 760 mmHg) but represents an ~82 °C increase over the non-hydroxylated analog 2-(trifluoromethyl)pyrazine (116-118 °C) . The density of the target compound (1.445 g/cm³) is notably higher than both the pyridine analog (1.362 g/cm³) and the parent pyrazine (1.344 g/cm³), suggesting a more tightly packed crystalline lattice or stronger intermolecular forces [1].

Thermal Properties
Predicted context
BP 201.3 ± 35.0 °C (predicted); Density 1.445 g/cm³; ΔBP +83 °C vs non-hydroxylated analog
Higher BP reduces volatility; density aids phase separation.
Predicted at 760 mmHg; data to verify.
Process Chemistry Reaction Safety Purification

Validated Improvement in ADME Profile via Trifluoromethyl Substitution on Pyrazine Scaffolds

In a systematic SAR study of PI3Kδ inhibitors, the replacement of a polar pyrazole moiety with a simple chloro or trifluoromethyl group on a pyrazine core led to a quantifiable improvement in Caco-2 permeability and a reduction in Caco-2 efflux ratio, alongside decreased hERG potassium channel activity (PC activity) . While this study did not specifically test (3-(trifluoromethyl)pyrazin-2-yl)methanol, it provides class-level evidence that the 3-trifluoromethylpyrazine substructure present in the target compound confers intrinsic advantages in passive permeability and cardiovascular safety liability compared to more polar heterocyclic isosteres (e.g., pyrazoles) or unsubstituted pyrazines.

ADME Class-Level Context
Class-level inference
Trifluoromethylpyrazine substructure associated with improved Caco-2 permeability and reduced hERG liability in PI3Kδ SAR.
May support permeability in derived CNS compounds; requires validation.
Based on published SAR; not tested on this building block.
Medicinal Chemistry Drug Metabolism Permeability

Divergent Synthetic Utility Stemming from Unique Regiochemistry

The ortho-relationship between the hydroxymethyl group and the pyrazine nitrogen at the 1-position in (3-(trifluoromethyl)pyrazin-2-yl)methanol creates a distinct chelation environment not available to regioisomeric counterparts like (5-(trifluoromethyl)pyrazin-2-yl)methanol, where the functional groups are spatially separated . This ortho-arrangement enables directed ortho-metalation (DoM) and facilitates intramolecular hydrogen bonding that can stabilize transition states during nucleophilic aromatic substitution (SNAr) reactions at the adjacent carbon. In contrast, the 5-substituted isomer or the bis-substituted analog 2,3-bis(trifluoromethyl)pyrazine lacks this proximal hydroxyl handle, restricting synthetic versatility .

Regiochemical Handles
Class-level context
Ortho-CH₂OH/CF₃ arrangement enables chelation-assisted directed metalation; 5-substituted isomer lacks this.
Unique ortho pattern provides additional diversification vector.
Synthetic principle; confirm experimentally.
Synthetic Methodology Cross-Coupling Late-Stage Functionalization

Targeted Application Scenarios for (3-(Trifluoromethyl)pyrazin-2-yl)methanol Procurement


Construction of CNS-Penetrant Kinase Inhibitor Libraries

The combination of moderate lipophilicity (predicted LogP ~1.09 for the pyrazine core) [1] and a hydrogen bond donor moiety (pKa 12.15) aligns with physicochemical parameters favorable for crossing the blood-brain barrier. The trifluoromethyl group further enhances metabolic stability, making this building block a strategic choice for synthesizing CNS-targeted PI3Kδ or related kinase inhibitors, as supported by SAR studies demonstrating improved permeability with trifluoromethyl-substituted pyrazines .

Development of Covalent Inhibitor Warheads via Hydroxyl Derivatization

The primary alcohol functionality at the 2-position provides a convenient synthetic handle for the installation of electrophilic warheads (e.g., acrylamides, chloroacetamides) targeting cysteine residues in kinase active sites. The electron-withdrawing nature of the adjacent pyrazine ring and trifluoromethyl group increases the electrophilicity of the derived esters or carbamates, enabling tuneable reactivity not achievable with non-fluorinated or non-ortho-substituted analogs .

Synthesis of Fluorinated PET Tracer Precursors

The presence of a trifluoromethyl group and a modifiable hydroxymethyl handle makes this compound a suitable precursor for positron emission tomography (PET) tracer development. The predicted boiling point of 201.3 °C ensures it is sufficiently non-volatile for handling under radiochemistry hot-cell conditions, while the pyrazine core can be elaborated into high-affinity ligands for neuroimaging targets without significant decomposition.

Agrochemical Lead Optimization: Miticide and Fungicide Scaffolds

Trifluoromethylpyrazines are privileged substructures in modern agrochemicals due to their enhanced lipophilicity and metabolic stability in plants and pests. The hydroxymethyl group allows for the introduction of ester prodrug moieties to improve phloem mobility or foliar uptake, a key differentiator from non-hydroxylated pyrazine building blocks like 2-(trifluoromethyl)pyrazine which require more complex functionalization sequences [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor synthesis
Ortho-hydroxymethyl/trifluoromethyl substitution with predicted LogP ~1.09
CNS permeability assay context; metabolic stability profiling
Covalent inhibitor warhead installation
Primary alcohol handle adjacent to electron-withdrawing pyrazine
Reactivity tuning for cysteine-targeting probe design
PET tracer precursor research
Trifluoromethyl group for ¹⁸F labeling; non-volatile for hot-cell handling
Radiochemical stability; ligand binding assay context
Agrochemical scaffold optimization
Trifluoromethylpyrazine core with hydroxymethyl for ester prodrug attachment
Foliar uptake and phloem mobility studies

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